

The Solubility Profile of 1,3-Dimethyluracil: A Technical Guide for Researchers

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An In-depth Examination of the Solubility of **1,3-Dimethyluracil** in Various Solvents for Application in Research and Drug Development

This technical guide provides a comprehensive overview of the solubility of **1,3-Dimethyluracil**, a key intermediate in pharmaceutical synthesis and a subject of study in biochemical research. Understanding the solubility of this compound is critical for its application in drug formulation, chemical synthesis, and various biological assays. This document compiles available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and provides a visual workflow to aid researchers in their laboratory practices.

Core Physical and Chemical Properties of 1,3-Dimethyluracil

1,3-Dimethyluracil is a pyrimidine derivative with a molecular formula of $C_6H_8N_2O_2$ and a molecular weight of 140.14 g/mol .[1][2][3] It typically appears as a white to off-white crystalline powder.[2][4] The presence of two carbonyl groups and two tertiary amine-like nitrogen atoms within the pyrimidine ring, along with the two methyl groups, imparts a degree of polarity that influences its solubility characteristics.

Quantitative Solubility Data



Experimentally determined quantitative solubility data for **1,3-Dimethyluracil** in a wide range of common solvents is not extensively available in publicly accessible literature. However, specific data points have been reported, which are summarized in the table below. It is important to note that some available data, such as the predicted water solubility, is based on computational models and should be confirmed experimentally for critical applications.

Solvent System	Temperature	Solubility	Method	Source
Dimethyl Sulfoxide (DMSO)	Ambient	25 mg/mL	Experimental	[5][6]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	Ambient	≥ 2.5 mg/mL	Experimental	[5]
10% DMSO, 90% (20% SBE- β-CD in Saline)	Ambient	≥ 2.5 mg/mL	Experimental	[5]
10% DMSO, 90% Corn Oil	Ambient	≥ 2.5 mg/mL	Experimental	[5]
Water	Ambient	270 g/L (Predicted)	Computational	[7][8]
Chloroform	20°C	Partition Coefficient (Chloroform/Wat er): 3.47	Experimental	[9]

Qualitative Solubility Assessment

Based on the principle of "like dissolves like," a qualitative assessment of **1,3-Dimethyluracil**'s solubility can be inferred from its molecular structure. The presence of polar functional groups suggests a higher affinity for polar solvents.



Solvent	Polarity	Predicted Solubility	Rationale
Water	High	Sparingly Soluble to Soluble	The polar functional groups can form hydrogen bonds with water, but the methyl groups may limit high solubility.[10]
Ethanol/Methanol	High	Soluble	These polar protic solvents are capable of hydrogen bonding and have some non-polar character, making them suitable for dissolution.[10]
Acetone	Medium	Moderately Soluble	As a polar aprotic solvent, it is expected to be a reasonable solvent for 1,3-Dimethyluracil.[10]
Ethyl Acetate	Medium	Moderately Soluble	Possesses both polar and non-polar characteristics, suggesting moderate solubility.[10]
Chloroform	Low	Sparingly Soluble	Being a less polar solvent, it is likely to be less effective at dissolving the polar 1,3-Dimethyluracil molecule.[10]
Hexane	Low	Insoluble	As a nonpolar solvent, it is unlikely to dissolve the polar compound.[10]



Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in specific solvent systems, standardized experimental protocols are necessary. The following outlines two common and reliable methods for determining the solubility of a solid compound like **1,3-Dimethyluracil**.

Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Objective: To determine the concentration of a saturated solution of **1,3-Dimethyluracil** in a specific solvent at a constant temperature.

Materials:

- 1,3-Dimethyluracil (high purity)
- Selected solvent (high purity)
- Sealed glass vials or flasks
- Thermostatic shaker or water bath
- Centrifuge
- Syringe filters (e.g., PTFE, chemically inert)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

- Preparation of a Saturated Solution: Add an excess amount of solid 1,3-Dimethyluracil to a
 known volume of the chosen solvent in a sealed container. The excess solid ensures that the
 solution reaches saturation.
- Equilibration: Place the container in a thermostatic shaker set to the desired constant temperature. Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure that



equilibrium is established between the dissolved and undissolved solute.[6]

- Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is commonly achieved by centrifugation, followed by careful filtration of the supernatant through a chemically inert filter that does not absorb the solute.[6]
- Quantification of Solute: Determine the concentration of 1,3-Dimethyluracil in the clear, saturated filtrate using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.[6] A calibration curve generated from standard solutions of known concentrations is required for accurate quantification.[6]
- Data Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[6]

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility by measuring the mass of the solute in a saturated solution.

Objective: To determine the solubility of **1,3-Dimethyluracil** in a solvent by gravimetric analysis.

Materials:

- 1,3-Dimethyluracil
- Solvent
- Conical flask
- Analytical balance
- Evaporating dish (pre-weighed)
- Pipette
- Oven



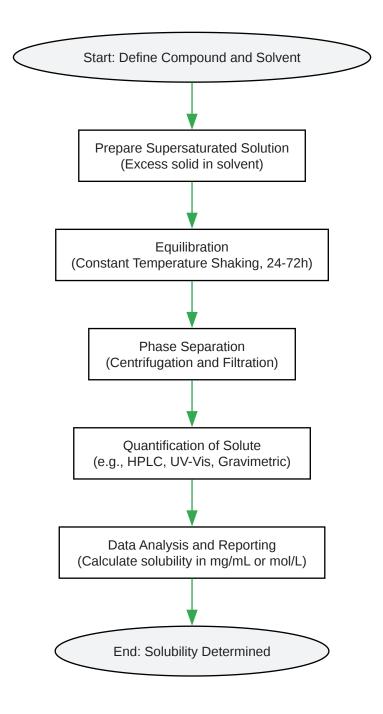
Procedure:

- Preparation of a Saturated Solution: Add an excess amount of 1,3-Dimethyluracil to a known volume of the solvent in a conical flask and shake until the solution is saturated, with some undissolved solid remaining.[5]
- Filtration: Filter the solution to remove the undissolved solid.
- Sample Measurement: Accurately pipette a specific volume (e.g., 10 mL) of the clear filtrate into a pre-weighed evaporating dish.[5]
- Evaporation: Evaporate the solvent from the filtrate by heating in an oven at a temperature that does not cause decomposition of the solute (e.g., around 100°C).[5]
- Drying and Weighing: Continue to dry the residue in the oven until a constant weight is achieved.[5] Cool the dish in a desiccator before each weighing.
- Calculation: The weight of the dry residue represents the mass of **1,3-Dimethyluracil** that was dissolved in the pipetted volume of the solvent. From this, the solubility can be calculated and expressed in the desired units.[5]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.





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Caption: A generalized workflow for the experimental determination of solubility.

In conclusion, while comprehensive quantitative solubility data for **1,3-Dimethyluracil** remains limited in the public domain, this guide provides the currently available information and robust experimental protocols for its determination. For researchers and drug development professionals, conducting in-house solubility studies using the methodologies outlined herein is recommended to obtain precise data crucial for advancing their work with this compound.



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